(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
Overview
Description
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is a chemical compound that features a cyclopropane ring substituted with a fluorine atom and an amine group The compound is further modified with a 4-methylbenzenesulfonate group, which enhances its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through an amination reaction, which can involve the use of ammonia or an amine derivative.
Sulfonation: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and fluorination reactions, as well as automated systems for amination and sulfonation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine without the fluorine atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropylamine.
Substitution: Formation of hydroxyl or thiol-substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of new materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks, while the cyclopropane ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Fluorocyclopropanamine: Lacks the 4-methylbenzenesulfonate group, resulting in different solubility and stability properties.
Cyclopropanamine: Lacks both the fluorine atom and the 4-methylbenzenesulfonate group, leading to significantly different reactivity and applications.
2-Fluorocyclopropanamine: Similar structure but without the stereochemistry and sulfonate group, affecting its biological activity and chemical behavior.
Uniqueness
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall reactivity. The presence of the fluorine atom and the 4-methylbenzenesulfonate group further enhances its stability, solubility, and binding affinity, making it a valuable compound in various research and industrial applications.
Biological Activity
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, a compound characterized by a cyclopropane ring with a fluorine substitution and an amine group, has garnered attention in medicinal chemistry and biological research. Its unique structural features contribute to its potential applications in drug development and organic synthesis.
- Molecular Formula : C10H14FNO3S
- CAS Number : 143062-84-4
- Molecular Weight : 247.29 g/mol
- pKa : 8.449 (indicating basicity)
- LogP : Indicates moderate lipophilicity, which can influence its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:
- Hydrogen Bonding : The fluorine can form strong interactions with polar residues in target proteins.
- Structural Rigidity : The cyclopropane ring provides a stable framework that may improve selectivity towards specific biological targets.
Medicinal Chemistry
This compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its role as a building block in synthesizing more complex pharmaceutical agents has been highlighted in various studies.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes. For example:
- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that fluorinated amines can exhibit significant inhibitory effects on MAO, which is crucial for regulating neurotransmitter levels in the brain.
Receptor Binding Affinity
The compound's binding affinity to various receptors has been assessed:
- Serotonin Receptors : Preliminary data suggest potential interactions with serotonin receptors, indicating possible antidepressant properties.
- Dopamine Receptors : Its structural similarity to known dopamine receptor ligands suggests it could influence dopaminergic pathways.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate MAO inhibition | Demonstrated significant inhibition at micromolar concentrations. |
Study B | Assess receptor binding | Showed affinity for serotonin receptors comparable to established ligands. |
Study C | Investigate neuroprotective effects | Indicated potential neuroprotective properties in vitro. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
(1R,2S)-2-Fluorocyclopropanamine | Lacks sulfonate group | Lower solubility and stability; reduced activity |
Cyclopropanamine | No fluorine substitution | Different reactivity; limited applications |
2-Fluorocyclopropanamine | Similar structure without sulfonate | Altered binding properties; less effective |
Properties
IUPAC Name |
(1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-LMLSDSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@H]1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693592 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143062-84-4, 143062-73-1 | |
Record name | Cyclopropanamine, 2-fluoro-, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143062-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-2-Fluorocyclopropan-1-amine 4-methylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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